2-Heptanethiol

Flavor Chemistry Sensory Science Food Aroma

2-Heptanethiol (heptane-2-thiol) is a secondary C7 alkanethiol with molecular formula C₇H₁₆S and molecular weight 132.27 g/mol. The compound exists as a colorless clear liquid with density 0.832–0.838 g/cm³ at 25°C, boiling point 98–99°C at 103 mmHg (approximately 164–174°C estimated at 760 mmHg), flash point ~43°C, refractive index 1.442–1.448 at 25°C, and estimated LogP 3.72–3.833.

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
CAS No. 628-00-2
Cat. No. B1201368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanethiol
CAS628-00-2
Synonyms2-heptanethiol
Molecular FormulaC7H16S
Molecular Weight132.27 g/mol
Structural Identifiers
SMILESCCCCCC(C)S
InChIInChI=1S/C7H16S/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
InChIKeyDAZNOIJJVKASGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanethiol (CAS 628-00-2): Physicochemical and Regulatory Baseline for Procurement Specification


2-Heptanethiol (heptane-2-thiol) is a secondary C7 alkanethiol with molecular formula C₇H₁₆S and molecular weight 132.27 g/mol [1]. The compound exists as a colorless clear liquid with density 0.832–0.838 g/cm³ at 25°C, boiling point 98–99°C at 103 mmHg (approximately 164–174°C estimated at 760 mmHg), flash point ~43°C, refractive index 1.442–1.448 at 25°C, and estimated LogP 3.72–3.833 . It is assigned FEMA number 4128 for use as a flavoring agent in food applications [2].

Why 2-Heptanethiol Cannot Be Replaced by 1-Heptanethiol or 3-Heptanethiol in Flavor Formulation


Heptanethiol positional isomers (1-heptanethiol, 2-heptanethiol, 3-heptanethiol) share identical molecular formula and approximate molecular weight (~132.27 g/mol) yet exhibit structurally distinct odor profiles and sensory impact . Substitution without reformulation would alter the aroma character of the final product: 1-heptanethiol is described as having a general onion/garlic pungency, whereas 2-heptanethiol provides a specific bell pepper (capsicum) note that is chemically verified as a genuine constituent of red and green bell peppers [1]. The quantifiable differentiation in detection threshold and flavor fidelity makes blind substitution scientifically untenable for flavor house procurement decisions.

2-Heptanethiol (CAS 628-00-2): Head-to-Head Quantitative Differentiation Evidence for Flavor Procurement


Odor Detection Threshold Comparison: 2-Heptanethiol vs. 3-Acetylthio-2-methylpentanal in Aqueous Flavor Systems

2-Heptanethiol exhibits an orthonasal detection threshold of 10 μg/L in water, compared to 5 μg/L for 3-acetylthio-2-methylpentanal evaluated under the same experimental conditions [1]. This threshold places 2-heptanethiol among high-impact sulfur odorants, requiring only parts-per-billion concentrations to elicit sensory perception.

Flavor Chemistry Sensory Science Food Aroma

Chiral Equivalence Confirmation: (R)-2-Heptanethiol vs. (S)-2-Heptanethiol Sensory Profile Comparison

Enantiomeric forms of 2-heptanethiol, synthesized from enantiopure (R)- and (S)-2-heptanol precursors via tosylation, thioacetylation, and LiAlH₄ reduction, were evaluated for sensory properties [1]. No differences in odor note or orthonasal detection threshold value (10 μg/L water) were observed between the (R)- and (S)-enantiomers [1][2].

Stereochemistry Flavor Science Analytical Chemistry

Authentic Occurrence Verification: 2-Heptanethiol Identification in Bell Pepper (Capsicum annuum L.) Extract

2-Heptanethiol was identified as a genuine natural constituent in extracts of both red and green bell peppers (Capsicum annuum L.) via GC-MS analysis, with structural confirmation by NMR spectroscopy of synthesized reference material [1][2]. The compound was not previously reported in bell peppers and represents a newly discovered aroma-active thiol in this food matrix [1].

Natural Flavor Constituent Food Analysis GC-MS

Boiling Point and Volatility Differential: 2-Heptanethiol vs. 1-Octanethiol in Formulation Processing

2-Heptanethiol exhibits a boiling point of 98–99°C at 103 mmHg (estimated ~164–174°C at 760 mmHg) with vapor pressure of 2.5±0.3 mmHg at 25°C [1]. In comparison, 1-octanethiol (C8) has a boiling point of 199.0±3.0°C at 760 mmHg and vapor pressure of 0.5±0.4 mmHg at 25°C , representing a 5-fold difference in estimated room-temperature vapor pressure between the C7 secondary thiol and the C8 primary thiol.

Physical Chemistry Volatility Flavor Manufacturing

Hydrophobicity and Membrane Partitioning: 2-Heptanethiol LogP vs. Thiol Homolog Class

2-Heptanethiol has a predicted LogP (octanol-water partition coefficient) of 3.72–3.833 and LogD (pH 5.5–7.4) of ~3.80 . This lipophilicity falls within a class-level range that distinguishes C7 secondary thiols from both shorter-chain homologs (e.g., 1-hexanethiol, predicted LogP ~3.0) and longer-chain homologs (e.g., 1-octanethiol, predicted LogP ~4.2) .

Lipophilicity QSAR ADME Prediction

Regulatory Recognition: FEMA GRAS Status for 2-Heptanethiol in Flavor Applications

2-Heptanethiol is assigned FEMA number 4128, indicating its recognition as a Generally Recognized As Safe (GRAS) flavoring substance by the Flavor and Extract Manufacturers Association for use in food applications [1]. In contrast, 3-heptanethiol does not appear with a documented FEMA number in publicly accessible databases, while 1-heptanethiol is assigned a distinct FEMA number and flavor profile .

Food Regulatory FEMA GRAS Flavor Ingredient

Procurement-Driven Application Scenarios for 2-Heptanethiol (CAS 628-00-2) in Flavor and Fragrance R&D


Bell Pepper (Capsicum) Flavor Formulation for Savory Food Products

Formulators requiring authentic bell pepper top notes should select 2-heptanethiol based on its verified natural occurrence in Capsicum annuum L. [1] and characteristic sulfury, onion-like, vegetable-like aroma profile that is reminiscent of bell pepper at concentrations near its 10 μg/L orthonasal detection threshold [1][2]. Dosing can be precisely calculated using the documented threshold value, eliminating trial-and-error formulation approaches that would be required with untested positional isomers such as 3-heptanethiol. The compound's FEMA# 4128 status [3] further supports regulatory compliance in commercial food flavor applications. Procurement of racemic material is functionally equivalent to chiral material due to the documented absence of enantiomeric sensory differentiation [1].

Natural Flavor Development and Clean-Label Ingredient Sourcing

For flavor houses developing 'natural' flavor labeling claims, 2-heptanethiol provides documented natural occurrence evidence via GC-MS identification in red and green bell pepper extracts [1]. This verification distinguishes 2-heptanethiol from other heptanethiol positional isomers (1-heptanethiol, 3-heptanethiol) that lack comparable published documentation of natural occurrence in the same food matrix [1]. The structural confirmation by NMR spectroscopy of synthesized reference material [1][2] provides analytical benchmarking for quality control testing of incoming raw material lots.

High-Impact Sulfur Odorant Research and Structure-Odor Relationship Studies

Researchers investigating structure-odor relationships in thiols can utilize 2-heptanethiol as a benchmark C7 secondary alkanethiol with established quantitative sensory parameters (10 μg/L aqueous threshold) [1] and validated synthetic route from enantiopure 2-heptanol via tosylation, thioacetylation, and LiAlH₄ reduction [2]. The compound's intermediate LogP (~3.7) [3] makes it a suitable reference standard for evaluating homologous series effects (e.g., comparison with 1-hexanethiol at LogP ~3.0 and 1-octanethiol at LogP ~4.2) on flavor release and partition behavior . The documented absence of chiral discrimination in odor perception [1] simplifies experimental design by eliminating the need for enantiomeric separation in sensory studies.

Savory-Sweet Flavor Compatibility and Complex Flavor Profile Construction

Formulators developing savory-sweet hybrid flavor profiles can leverage 2-heptanethiol's documented compatibility with both savory and sweet flavor categories [1]. The compound's 10 μg/L threshold [2] positions it as a trace-level impact ingredient that can be dosed at parts-per-billion concentrations to achieve desired organoleptic effects without dominating the overall flavor profile. The verified vapor pressure (2.5±0.3 mmHg at 25°C) [3] provides quantitative guidance for predicting volatile losses during thermal processing and shelf-life stability testing, supporting accurate cost modeling for scaled production.

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